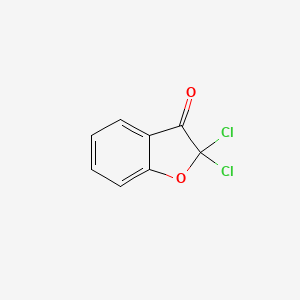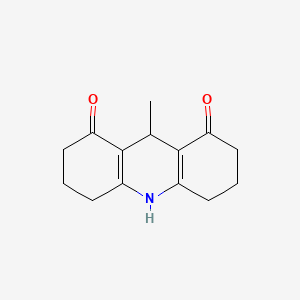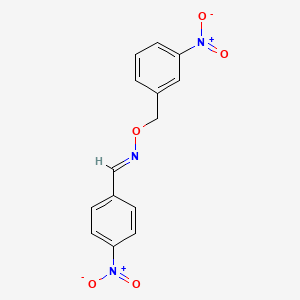
p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime: is an organic compound that features both nitro and oxime functional groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime typically involves the reaction of p-nitrobenzaldehyde with m-nitrobenzylamine under specific conditions. The reaction is usually carried out in the presence of an acid catalyst to facilitate the formation of the oxime linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions followed by controlled oxime formation. The process requires careful handling of reagents and conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can yield amines, which can further participate in various substitution reactions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are typical.
Major Products:
Oxidation: p-Nitrobenzoic acid
Reduction: p-Aminobenzaldehyde
Substitution: Various substituted nitrobenzaldehyde derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Industry: In the industrial sector, the compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and oxime groups can participate in various chemical interactions, including hydrogen bonding and electron transfer, which can modulate the activity of the target molecules.
Comparison with Similar Compounds
- 2-Nitrobenzaldehyde (o-nitrobenzaldehyde)
- 3-Nitrobenzaldehyde (m-nitrobenzaldehyde)
- 4-Nitrobenzaldehyde (p-nitrobenzaldehyde)
Comparison: While all these compounds share the nitrobenzaldehyde core structure, p-Nitrobenzaldehyde O-(m-nitrobenzyl)oxime is unique due to the presence of the oxime group. This additional functional group imparts distinct chemical properties and reactivity, making it suitable for specific applications that other nitrobenzaldehyde derivatives may not be able to fulfill.
Properties
CAS No. |
33215-60-0 |
|---|---|
Molecular Formula |
C14H11N3O5 |
Molecular Weight |
301.25 g/mol |
IUPAC Name |
(E)-1-(4-nitrophenyl)-N-[(3-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C14H11N3O5/c18-16(19)13-6-4-11(5-7-13)9-15-22-10-12-2-1-3-14(8-12)17(20)21/h1-9H,10H2/b15-9+ |
InChI Key |
YAPIGDWFNPNBAO-OQLLNIDSSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


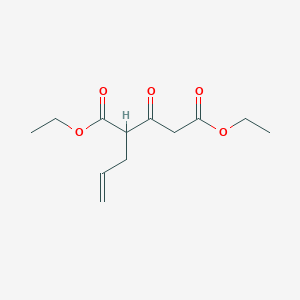
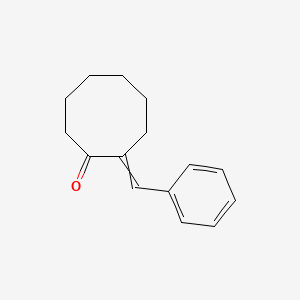
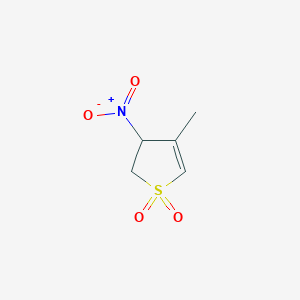
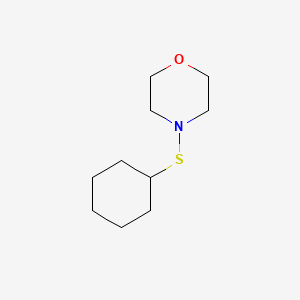
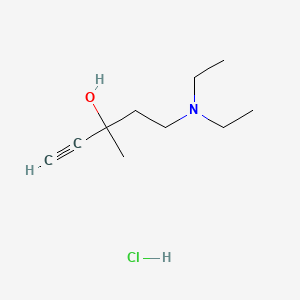
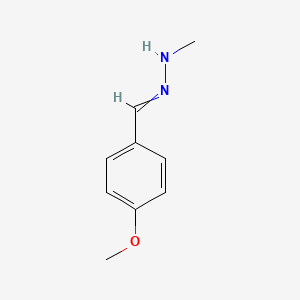
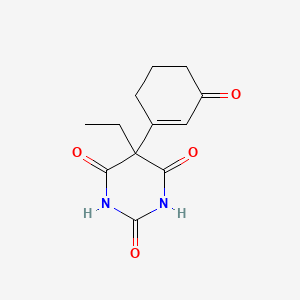
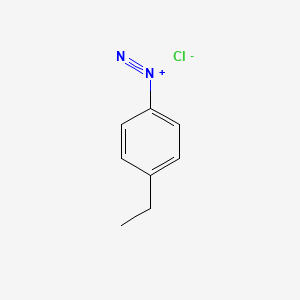

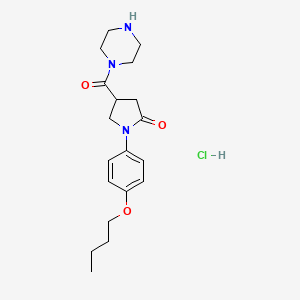
![[2-(Benzylsulfanyl)ethyl]benzene](/img/structure/B14673880.png)
